

NF864 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	NF864	
Cat. No.:	B15138170	Get Quote

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Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a suramin analog, **NF864** offers a valuable tool for investigating the physiological and pathological roles of P2X1 receptors in the nervous system. These receptors are implicated in a variety of neurological processes, including nociception, neuroinflammation, and synaptic transmission. This document provides detailed application notes and experimental protocols for the use of **NF864** in neuroscience research.

Mechanism of Action

NF864 acts as a competitive antagonist at the P2X1 receptor. It binds to the ATP-binding site on the receptor, preventing the endogenous ligand ATP from binding and activating the ion channel. This blockade of P2X1 receptors inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, thereby preventing cellular depolarization and downstream signaling cascades. The selectivity of **NF864** for the P2X1 subtype over other P2X receptors makes it a precise tool for isolating and studying P2X1-mediated neuronal functions.

Data Presentation

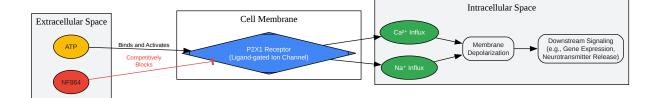


The following tables summarize the quantitative data available for **NF864** and its close analog, NF449, which exhibits a similar pharmacological profile.

Compound	Parameter	Assay	Value	Reference
NF864	pA2	Inhibition of α,β- meATP-induced Ca ²⁺ increase in human platelets	8.17	[1]
NF864	pA2	Inhibition of α,β- meATP-induced shape change in human platelets	8.49	[1]
Compound	Receptor Subtype	Host System	IC50	Reference
NF449	rat P2X1	Xenopus oocytes	0.28 nM	
NF449	rat P2X ₁₊₅	Xenopus oocytes	0.69 nM	
NF449	human P2X1	Xenopus oocytes	~1 nM	
NF449	rat P2X ₂₊₃	Xenopus oocytes	120 nM	
NF449	rat P2X₃	Xenopus oocytes	1820 nM	_
NF449	rat P2X ₂	Xenopus oocytes	47000 nM	_
NF449	rat P2X4	Xenopus oocytes	>300000 nM	

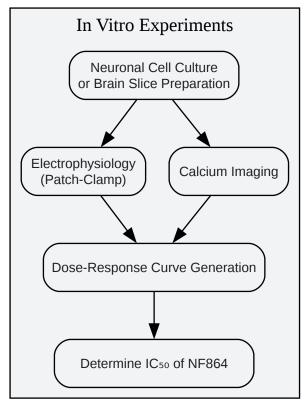
Signaling Pathways and Experimental Workflows

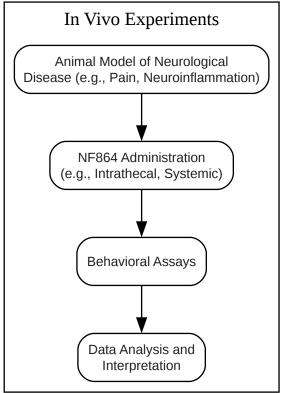




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P2X1 Receptor Signaling and NF864 Inhibition.





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General Experimental Workflow for **NF864**.



Experimental Protocols Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from methods used for the related P2X1 antagonist, NF449, and can be used to assess the inhibitory effect of **NF864** on P2X1 receptor currents in cultured neurons or acute brain slices.

Materials:

- Cultured neurons or acutely prepared brain slices expressing P2X1 receptors.
- External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
- NF864 stock solution (e.g., 10 mM in water).
- P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

- Prepare cultured neurons or brain slices according to standard laboratory protocols.
- Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.
- Using a borosilicate glass pipette (3-5 $M\Omega$) filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.
- Clamp the neuron at a holding potential of -60 mV.
- Apply the P2X1 agonist at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.



- To determine the inhibitory effect of **NF864**, pre-incubate the preparation with varying concentrations of **NF864** (e.g., 0.1 nM to 1 μ M) for 2-5 minutes, followed by co-application of the agonist and **NF864**.
- Record the peak inward current at each **NF864** concentration.
- Wash out NF864 with the external solution to ensure reversibility of the block.
- Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the NF864 concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium in response to P2X1 receptor activation and its inhibition by **NF864**.

Materials:

- Cultured neurons expressing P2X1 receptors.
- Calcium indicator dye (e.g., Fluo-4 AM).
- Physiological salt solution (e.g., HBSS) buffered with HEPES.
- NF864 stock solution.
- P2X1 receptor agonist.
- Fluorescence microscope with a camera and appropriate filter sets.

Procedure:

- Plate neurons in a suitable imaging dish (e.g., glass-bottom 96-well plate).
- Load the cells with a calcium indicator dye (e.g., 2-5 μM Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C.



- Wash the cells gently with the salt solution to remove excess dye and allow for deesterification for at least 15 minutes.
- Acquire a baseline fluorescence recording.
- Pre-incubate the cells with desired concentrations of NF864 for 5-10 minutes.
- Add the P2X1 agonist and record the change in fluorescence intensity over time.
- Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for each condition. Compare the
 agonist-induced calcium response in the presence and absence of NF864 to determine the
 inhibitory effect.

In Vivo Behavioral Assay: Formalin-Induced Pain Model

This protocol can be used to assess the analgesic potential of **NF864** in a rodent model of inflammatory pain. P2X1 receptor antagonists have been shown to be effective in reducing nociceptive behaviors in such models.

Materials:

- Adult male Sprague-Dawley rats or C57BL/6 mice.
- NF864 sterile solution for injection.
- 5% formalin solution.
- Intrathecal (i.t.) or intraperitoneal (i.p.) injection supplies.
- Observation chamber with a mirror to allow for unobstructed view of the animal's paws.

Procedure:

- Acclimatize animals to the testing environment.
- Administer NF864 or vehicle control via the desired route (e.g., intrathecal injection for spinal targets). Dosing will need to be optimized, but a starting point for a related antagonist, TNP-ATP, has been in the range of 1-10 μg per mouse intrathecally.



- After a suitable pre-treatment time (e.g., 15-30 minutes), inject 50 μL of 5% formalin into the plantar surface of the hind paw.
- Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw for a period of 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) representing inflammatory pain.
- Data Analysis: Compare the duration of nociceptive behaviors between the NF864-treated and vehicle-treated groups for both phases of the formalin test. A significant reduction in these behaviors in the NF864 group would indicate an analgesic effect.

Conclusion

NF864 is a highly valuable pharmacological tool for the investigation of P2X1 receptor function in the nervous system. Its potency and selectivity allow for the precise interrogation of P2X1-mediated signaling in a variety of experimental paradigms, from in vitro electrophysiology and calcium imaging to in vivo behavioral studies. The protocols provided herein offer a starting point for researchers to explore the role of P2X1 receptors in neuronal health and disease.

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References

- 1. benchchem.com [benchchem.com]
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